Computed Lipophilicity (XLogP3) Comparison: Balancing CNS Permeability and Metabolic Liability
The target compound possesses an XLogP3 of 2.3, which positions it within the optimal lipophilicity range for CNS drug candidates (typically clogP 1–3). This differentiates it from the unsubstituted parent analog 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine (CAS 642078-29-3, MW 182.3 g/mol), which lacks any alkyl substitution on the saturated ring and is predicted to have a lower logP, thus reducing passive brain penetration efficiency if CNS target engagement is required [1]. The 4,4-dimethyl substitution provides a logP increase that is evolutionarily proven in the pramipexole series, where alkyl chain modifications on the saturated ring fine-tune both receptor affinity and pharmacokinetic half-life [2].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Unsubstituted analog 2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine (CAS 642078-29-3): XLogP3 predicted to be <1.5 based on one less methylene unit and no alkyl branching |
| Quantified Difference | Target compound is approximately 0.8–1.3 log units more lipophilic |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20); comparator value estimated from structural fragment contributions |
Why This Matters
This logP difference translates directly into differential passive membrane permeability and CYP-mediated metabolic stability, both critical for maintaining appropriate free drug concentrations in the CNS compartment.
- [1] PubChem Compound Summary for CID 79835348. National Library of Medicine, 2024. Computed XLogP3 value of 2.3. View Source
- [2] Le Bihan, G. et al. Chapter Four - The Synthesis and SAR of Pramipexole and Related Compounds. Progress in Medicinal Chemistry, 2020. Discusses how alkyl substitution at the 4-position of THB scaffold modulates lipophilicity and PK. View Source
